molecular formula C13H17N3O2S B2531631 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide CAS No. 2097862-90-1

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B2531631
CAS No.: 2097862-90-1
M. Wt: 279.36
InChI Key: ZIXXRZRYAREYOZ-UHFFFAOYSA-N
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Description

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide is a synthetic compound that features an imidazole ring and a thiophene ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while thiophene is a five-membered ring containing one sulfur atom

Mechanism of Action

Target of Action

Compounds containing an imidazole ring, such as this one, are known to interact with a broad range of biological targets .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses.

Biochemical Pathways

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that imidazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Imidazole is a highly soluble compound in water and other polar solvents , which suggests that it may have good bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The solubility of imidazole in water and other polar solvents suggests that it may be stable in various environments and its action and efficacy may be influenced by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazolines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide is unique due to the combination of the imidazole and thiophene rings, which imparts both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-13(10-12-2-1-9-19-12)15-4-7-18-8-6-16-5-3-14-11-16/h1-3,5,9,11H,4,6-8,10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXXRZRYAREYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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